molecular formula C15H15N3O2 B2359167 1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-2-phenoxyethanone CAS No. 1798033-15-4

1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-2-phenoxyethanone

Cat. No.: B2359167
CAS No.: 1798033-15-4
M. Wt: 269.304
InChI Key: PBVBLRKLSBBYPX-UHFFFAOYSA-N
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Description

1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-2-phenoxyethanone is a heterocyclic compound that features a pyrido[4,3-d]pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-2-phenoxyethanone typically involves multi-step procedures. One common method involves the condensation of a 2-aryl-substituted acrylate with a 6-aminopyrimidin-4-one in the presence of a base under microwave irradiation . This reaction yields the pyrido[4,3-d]pyrimidine core, which can then be further functionalized to obtain the desired compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the use of microwave-assisted synthesis and other advanced techniques can potentially be scaled up for industrial applications, ensuring higher yields and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-2-phenoxyethanone can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield dihydro derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different substituents on the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions include various substituted pyrido[4,3-d]pyrimidines, which can be further explored for their biological activities.

Scientific Research Applications

1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-2-phenoxyethanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-2-phenoxyethanone involves its interaction with molecular targets such as kinases. By binding to the active site of these enzymes, the compound can inhibit their activity, leading to downstream effects such as the inhibition of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-2-phenoxyethanone is unique due to its specific structural features that allow for versatile functionalization and its potential to interact with a wide range of biological targets. This makes it a valuable scaffold for the development of new therapeutic agents.

Properties

IUPAC Name

1-(7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-6-yl)-2-phenoxyethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O2/c19-15(10-20-13-4-2-1-3-5-13)18-7-6-14-12(9-18)8-16-11-17-14/h1-5,8,11H,6-7,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBVBLRKLSBBYPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CN=CN=C21)C(=O)COC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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